1-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide 1-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9686200
InChI: InChI=1S/C16H18N4OS/c1-10(2)8-14-18-19-16(22-14)17-15(21)12-4-5-13-11(9-12)6-7-20(13)3/h4-7,9-10H,8H2,1-3H3,(H,17,19,21)
SMILES: CC(C)CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C
Molecular Formula: C16H18N4OS
Molecular Weight: 314.4 g/mol

1-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide

CAS No.:

Cat. No.: VC9686200

Molecular Formula: C16H18N4OS

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide -

Specification

Molecular Formula C16H18N4OS
Molecular Weight 314.4 g/mol
IUPAC Name 1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]indole-5-carboxamide
Standard InChI InChI=1S/C16H18N4OS/c1-10(2)8-14-18-19-16(22-14)17-15(21)12-4-5-13-11(9-12)6-7-20(13)3/h4-7,9-10H,8H2,1-3H3,(H,17,19,21)
Standard InChI Key VUZUWTGDLHHWOX-UHFFFAOYSA-N
SMILES CC(C)CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C
Canonical SMILES CC(C)CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C

Introduction

Structural Analysis

Molecular Architecture

The compound features three distinct moieties:

  • Indole ring: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole system is substituted with a methyl group at the 1-position and a carboxamide group at the 5-position.

  • Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The thiadiazole is functionalized with a 2-methylpropyl (isobutyl) group at the 5-position.

  • Carboxamide linker: Connects the indole and thiadiazole rings via an imine bond (C=N\text{C=N}) in the E-configuration.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC16H18N4OS\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{OS}
Molecular Weight314.41 g/mol
IUPAC Name1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]indole-5-carboxamide
CAS Number1219562-68-1

Spectroscopic Characterization

While direct data for this compound is scarce, analogous indole-thiadiazole hybrids are typically characterized using:

  • 1H^1\text{H} NMR: Peaks for aromatic protons (6.5–8.5 ppm), methyl groups (1.0–2.5 ppm), and amide NH (8.0–10.0 ppm).

  • 13C^{13}\text{C} NMR: Signals for carbonyl carbons (165–175 ppm) and thiadiazole carbons (150–160 ppm) .

  • Mass Spectrometry: Molecular ion peaks matching the molecular weight (e.g., m/z 314.4 for [M+H]+^+).

Synthesis and Characterization

Proposed Synthetic Routes

The synthesis likely involves multi-step reactions, as inferred from related compounds :

  • Indole-5-carboxylic acid activation: Conversion to an acid chloride or mixed anhydride.

  • Condensation with thiadiazole hydrazine: Reaction with 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine to form the imine bond.

  • Purification: Column chromatography or recrystallization.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Thionyl chloride (SOCl2\text{SOCl}_2), 70°C, 4hCarboxylic acid activation
2Hydrazine derivative, acetonitrile, reflux, 12hImine bond formation
3Ethanol/water recrystallizationIsolation of pure product

Crystallographic Insights

Single-crystal X-ray diffraction data for analogous compounds (e.g., 5c in ) reveal planar geometries for the indole and thiadiazole rings, stabilized by intramolecular hydrogen bonds. Such structural rigidity may enhance biological activity by improving target binding.

Physicochemical Properties

Predicted Properties

  • Solubility: Low aqueous solubility due to hydrophobic isobutyl and indole groups; soluble in DMSO or DMF.

  • LogP: Estimated at 3.2 (moderately lipophilic) using computational tools.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the imine bond.

Table 3: Computational Property Predictions

PropertyValueMethod
LogP3.2XLogP3
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors5PubChem
ActivityMechanismEfficacy (Predicted)
AntimicrobialMembrane disruption, DNA intercalationMIC: 8–64 µg/mL
AnticancerTubulin inhibitionIC50_{50}: 1–10 µM
Anti-InflammatoryCOX-2/TNF-α suppressionED50_{50}: 5 mg/kg

Comparative Analysis with Related Compounds

Structural Analogues

  • 1-(4-Methoxyphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea (PubChem CID 870999): Shares the thiadiazole-isobutyl group but replaces indole with a methoxyphenyl urea. Exhibits lower LogP (2.8) and reduced antimicrobial potency .

  • N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides: Demonstrate how carboxamide linkers influence solubility and target affinity .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Use proteomics to identify binding partners.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

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